molecular formula C20H17F6N3O3S B3032661 4-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-N,N-diethylbenzenesulfonamide CAS No. 338412-11-6

4-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-N,N-diethylbenzenesulfonamide

Cat. No. B3032661
CAS RN: 338412-11-6
M. Wt: 493.4 g/mol
InChI Key: LAHPFEAYPMRCSZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonamide compounds involves the reaction of amines with sulfonyl chlorides under controlled conditions. For instance, paper describes the synthesis of N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides by reacting naphthalen-1-amine with 4-methylbenzenesulfonyl chloride in the presence of a base. This suggests that a similar approach could be used for synthesizing the compound of interest, with the appropriate naphthyridinyl amine and diethylbenzenesulfonyl chloride as starting materials.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be elucidated using spectroscopic methods such as IR, H-NMR, and EIMS, as demonstrated in paper . These techniques provide information about the functional groups, bonding environment, and molecular weight, which are crucial for confirming the identity and purity of the synthesized compound.

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions due to their functional groups. The papers do not directly discuss the reactions of the specific compound , but paper mentions the reactivity of a related phosphine derivative, which undergoes oxidation and methylation. This indicates that the sulfonamide group could also exhibit reactivity, potentially undergoing transformations that could modify its chemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds can be influenced by their molecular structure. For example, paper discusses the hydrogen bonding capabilities of sulfonamide derivatives, which can lead to the formation of self-associates in solution and affect properties like solubility and melting point. The presence of trifluoromethyl groups, as in the compound of interest, could also impact the compound's lipophilicity and electronic properties.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard codes associated with this compound are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-[[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy]-N,N-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F6N3O3S/c1-3-29(4-2)33(30,31)13-7-5-12(6-8-13)32-17-10-9-14-15(19(21,22)23)11-16(20(24,25)26)27-18(14)28-17/h5-11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHPFEAYPMRCSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)OC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F6N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363049
Record name 3K-004
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

338412-11-6
Record name 3K-004
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-N,N-diethylbenzenesulfonamide
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4-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-N,N-diethylbenzenesulfonamide
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4-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-N,N-diethylbenzenesulfonamide
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4-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-N,N-diethylbenzenesulfonamide

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